![molecular formula C11H14ClNO B1521332 [2-氯-6-(吡咯烷-1-基)苯基]甲醇 CAS No. 784100-54-5](/img/structure/B1521332.png)
[2-氯-6-(吡咯烷-1-基)苯基]甲醇
描述
[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol is an organic compound characterized by a phenyl ring substituted with a chloro group and a pyrrolidine ring, along with a hydroxymethyl group
科学研究应用
Chemistry
In organic synthesis, [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is explored for its potential biological activities. The presence of the pyrrolidine ring, a common motif in bioactive molecules, suggests possible applications in drug discovery, particularly in the development of compounds with neurological or anti-inflammatory properties .
Industry
In the industrial sector, [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol can be used in the production of specialty chemicals and intermediates for various applications, including materials science and polymer chemistry.
作用机制
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to show selectivity towards various biological targets . .
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways might be affected by this compound. Pyrrolidine derivatives can influence a variety of pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability. Pyrrolidine derivatives are known to have good pharmacokinetic properties, which is one reason they are widely used in drug discovery .
生化分析
Biochemical Properties
[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring can interact with enzymes that have binding sites for nitrogen-containing heterocycles . This interaction can lead to either inhibition or activation of the enzyme, depending on the specific context. Additionally, the chloro group can form hydrogen bonds with amino acid residues in proteins, further modulating their function .
Cellular Effects
The effects of [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
At the molecular level, [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but can degrade in the presence of specific enzymes or environmental factors . Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular signaling pathways . At high doses, it can lead to toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications .
Metabolic Pathways
[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism . The compound can undergo various transformations, including oxidation and reduction, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways are essential for understanding the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for predicting its biological effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biological effects . This localization is essential for understanding the compound’s mechanism of action and its potential impact on cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde group of 2-chlorobenzaldehyde reacts with pyrrolidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts may also be used to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 2-chloro-6-(pyrrolidin-1-yl)benzaldehyde.
Reduction: Formation of more saturated alcohol derivatives.
Substitution: Formation of 2-substituted-6-(pyrrolidin-1-yl)phenyl derivatives.
相似化合物的比较
Similar Compounds
[2-Chloro-6-(morpholin-4-yl)phenyl]methanol: Similar structure but with a morpholine ring instead of pyrrolidine.
[2-Chloro-6-(piperidin-1-yl)phenyl]methanol: Contains a piperidine ring, offering different steric and electronic properties.
Uniqueness
[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol is unique due to the combination of its chloro and pyrrolidine substituents, which confer distinct reactivity and biological activity profiles. The pyrrolidine ring’s non-planarity and steric effects can lead to unique interactions with biological targets, distinguishing it from similar compounds .
属性
IUPAC Name |
(2-chloro-6-pyrrolidin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,14H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVQSNMSTBJAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)
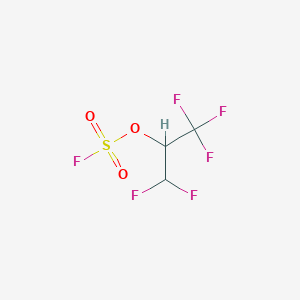
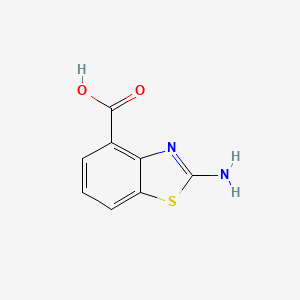

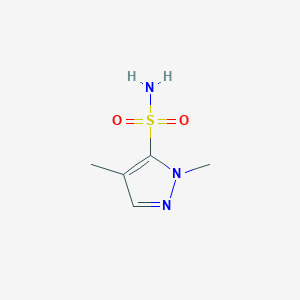

![1H-benzo[d][1,2,3]triazole-5-sulfonamide](/img/structure/B1521259.png)
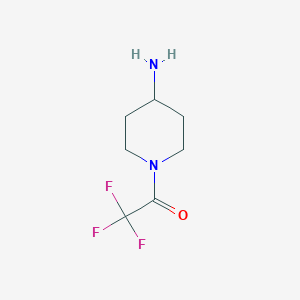

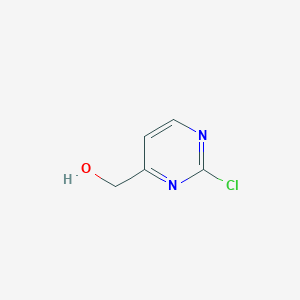
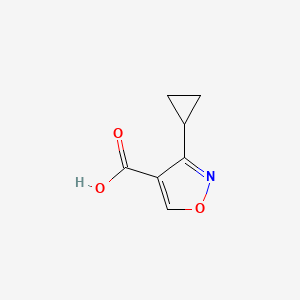
![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)


